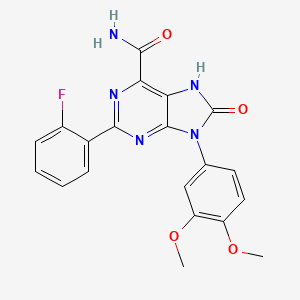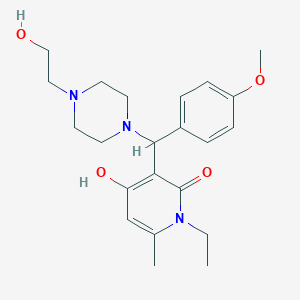
Bis(2,5-dioxopyrrolidin-1-yl) 4,4'-disulfanediyldibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is a compound with the molecular formula C16H20N2O8S2 . It is also known as Bis-SS-C3-NHS ester . This compound is a double amine linker for antibody-drug-conjugation (ADC) .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that pyrrolidine-2,5-dione derivatives have been studied for their potential as anticonvulsants .Molecular Structure Analysis
The molecular weight of “Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate” is 432.5 g/mol . The InChI code is InChI=1S/C16H20N2O8S2/c19-11-5-6-12 (20)17 (11)25-15 (23)3-1-9-27-28-10-2-4-16 (24)26-18-13 (21)7-8-14 (18)22/h1-10H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 432.5 g/mol . It has a topological polar surface area of 178 Ų . The compound has a rotatable bond count of 13 . The exact mass is 432.06610795 g/mol .Applications De Recherche Scientifique
Protein-Protein Interaction Studies
This compound is utilized in the study of protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS). It serves as a homobifunctional crosslinker that targets amine groups in proteins, facilitating the identification of interacting protein partners. The crosslinker is membrane-permeable and contains two N-hydroxysuccinimide (NHS) esters, which react with lysine residues in proteins .
Structural Biology
In structural biology, Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate is used to ‘fix’ protein structures. By crosslinking proteins, researchers can stabilize transient or weak interactions, allowing for the elucidation of complex protein structures that are otherwise difficult to study due to their dynamic nature .
Bioconjugation Techniques
The compound is instrumental in bioconjugation strategies. It enables the conjugation of various biomolecules to proteins, which is a critical step in creating targeted drug delivery systems, diagnostic tools, and in the development of biosensors .
Cell Lysis and Immunoprecipitation
Before cell lysis and immunoprecipitation, this crosslinker is used to chemically crosslink intracellular proteins. This application is particularly important for preserving protein interactions that occur within the cellular environment, which can be crucial for subsequent analysis and understanding of cellular processes .
Surface Immobilization
Bis(2,5-dioxopyrrolidin-1-yl) 4,4’-disulfanediyldibutanoate: can be used to immobilize proteins onto amine-coated surfaces. This application is significant in the development of various assays and analytical techniques where a stable protein layer is required on a solid support .
Synthesis of Cleavable Linkers
The compound is also used in the synthesis of cleavable linkers, which are essential components in the design of prodrugs and drug delivery systems. These linkers can be cleaved under specific conditions, releasing the active drug at the desired site of action .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]disulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8S2/c19-11-5-6-12(20)17(11)25-15(23)3-1-9-27-28-10-2-4-16(24)26-18-13(21)7-8-14(18)22/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGMACUPMXOQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCSSCCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-1-naphthamide](/img/structure/B2866736.png)
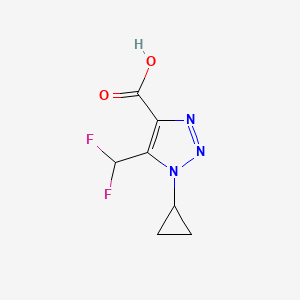
![methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2866741.png)
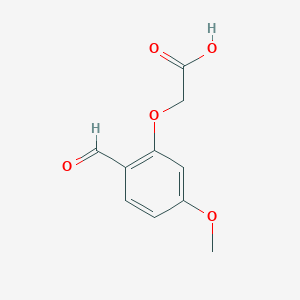
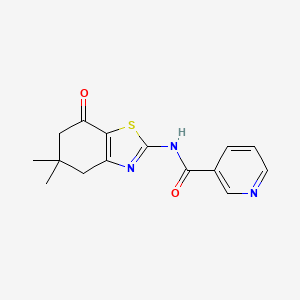
![3-nitro-4-[3-(trifluoromethyl)phenoxy]benzenecarbaldehyde O-methyloxime](/img/structure/B2866745.png)
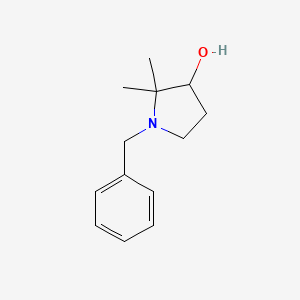
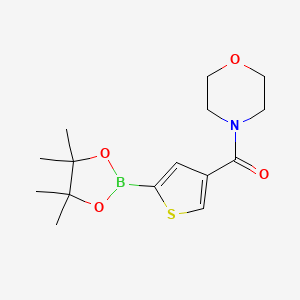


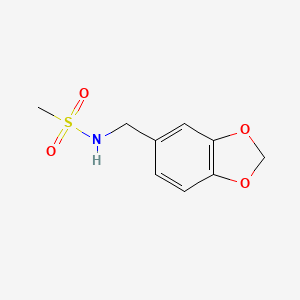
![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2866754.png)
